2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N5O3S4 and its molecular weight is 507.66. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide represents a novel chemical entity with potential therapeutic applications. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of ethoxy and ethylthio groups may enhance its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For example, compounds with similar structural motifs have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymatic pathways in microbial metabolism.
Compound | Target Pathogen | Activity |
---|---|---|
Thieno derivatives | E. coli | Inhibition of growth |
Thieno derivatives | S. aureus | Strong antibacterial effect |
Anti-Cancer Activity
Thieno[3,2-d]pyrimidines have been investigated for their anti-cancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Study:
- A study evaluated the cytotoxic effects of similar thieno derivatives on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells.
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. For instance, compounds with similar scaffolds have been reported to inhibit enzymes such as:
- Phenylethanolamine N-methyltransferase (PNMT) : This enzyme is critical in catecholamine biosynthesis.
The proposed mechanism of action for this compound involves:
- Binding to specific receptors or enzymes.
- Modulating signaling pathways associated with inflammation and cell growth.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable properties; however, detailed toxicological evaluations are necessary to ensure safety.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S4/c1-3-28-13-7-5-12(6-8-13)25-17(27)16-14(9-10-30-16)21-19(25)31-11-15(26)22-18-23-24-20(32-18)29-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMWDOCCODYVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NN=C(S4)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.